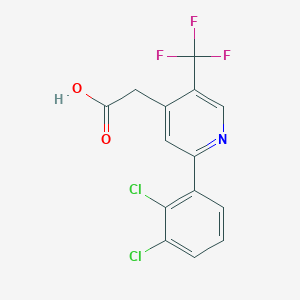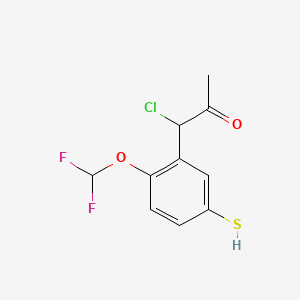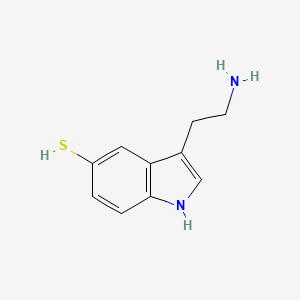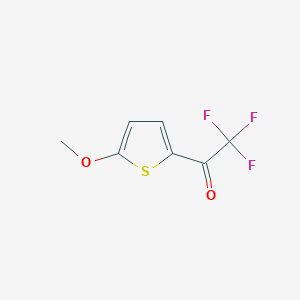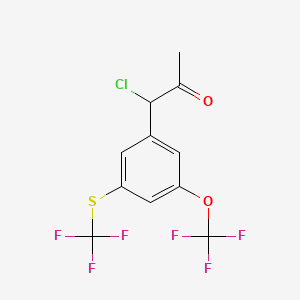![molecular formula C9H5ClF3N3 B14033727 2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine CAS No. 88625-15-4](/img/structure/B14033727.png)
2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is a compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group attached to an imidazole ring.
Métodos De Preparación
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a model substrate to investigate regioselective functionalization.
Biology and Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the imidazole ring.
2-Chloro-4-(trifluoromethyl)pyridine: Another derivative with the trifluoromethyl group in a different position.
Propiedades
Número CAS |
88625-15-4 |
|---|---|
Fórmula molecular |
C9H5ClF3N3 |
Peso molecular |
247.60 g/mol |
Nombre IUPAC |
2-chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16) |
Clave InChI |
IRZKCMPBAYOSPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


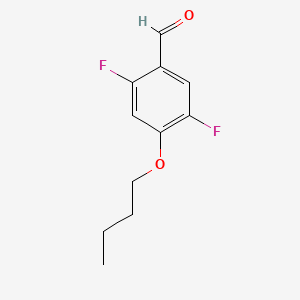
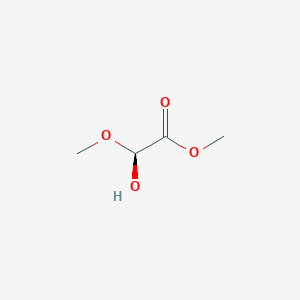
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)

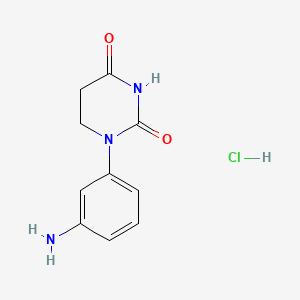
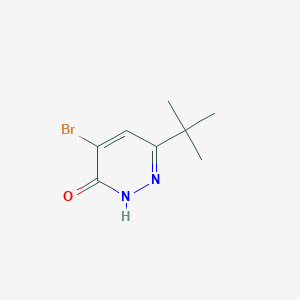
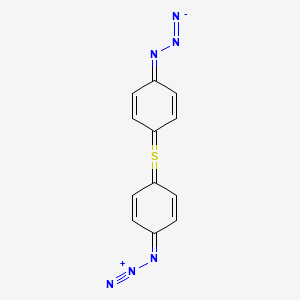

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
